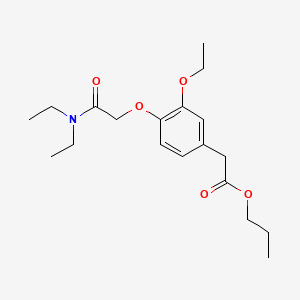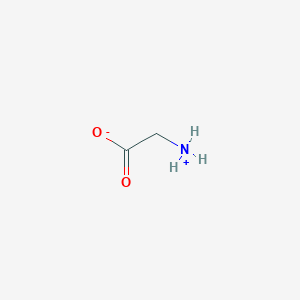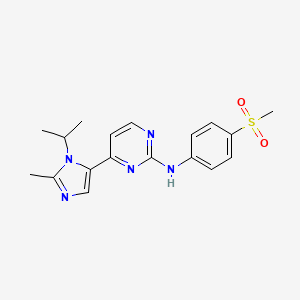
合成己醇
描述
It was first synthesized in 1941 during efforts to elucidate the structure of delta-9-tetrahydrocannabinol, one of the active components of cannabis . Synhexyl is structurally similar to THC, differing only in the position of one double bond and the lengthening of the 3-pentyl chain by one CH2 group to n-hexyl . This compound produces effects typical of other cannabinoid receptor agonists in animals and has a somewhat higher oral bioavailability than THC .
科学研究应用
Synhexyl has been studied for various scientific research applications, including:
Chemistry: Synhexyl has been used as a model compound to study the structure-activity relationships of cannabinoids.
Medicine: Synhexyl has been trialed in psychiatry, particularly for cases of melancholia and neurotic depression. its use in medicine is limited due to its classification as a controlled substance.
Industry: The industrial applications of Synhexyl are limited due to its legal status.
作用机制
Target of Action
Synhexyl, also known as Parahexyl, is a synthetic tetrahydrocannabinol (THC) class drug . The primary targets of Synhexyl are likely the cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system in the human body. These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory .
Biochemical Pathways
They can modulate neurotransmitter release in the central and peripheral nervous system through their action on CB1 receptors
Pharmacokinetics
It is likely metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of Synhexyl, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Synhexyl’s action are primarily related to its interaction with the cannabinoid receptors. This interaction can lead to changes in neurotransmitter release, potentially affecting mood and pain sensation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Synhexyl. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the drug. Additionally, individual factors such as the user’s metabolic rate, overall health, and genetic makeup can also influence the drug’s action .
准备方法
The synthesis of Synhexyl involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-n-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
化学反应分析
Synhexyl undergoes various chemical reactions, including:
Oxidation: Synhexyl can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Synhexyl to its reduced forms using reagents such as lithium aluminum hydride.
Substitution: Synhexyl can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Synhexyl is similar to other cannabinoids, particularly tetrahydrocannabinol (THC). it has some unique properties:
Structural Differences: Synhexyl differs from THC in the position of one double bond and the lengthening of the 3-pentyl chain by one CH2 group to n-hexyl.
Potency: Synhexyl is about one-third as potent as THC and has a slower onset of action.
Similar Compounds
- Delta-9-tetrahydrocannabinol (THC)
- Delta-8-tetrahydrocannabinol (Delta-8-THC)
- Cannabidiol (CBD)
- Cannabinol (CBN)
- 1’,2’-dimethylheptyl-pyran (DMHP)
Synhexyl’s unique structural and pharmacological properties make it an interesting compound for scientific research, despite its limited practical applications due to legal restrictions.
属性
IUPAC Name |
3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h13-15,23H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFXDSWECAQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861748 | |
| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-51-1 | |
| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Homotetrahydrocannibinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYNHEXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/450N174F9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide](/img/structure/B1666216.png)





![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1666223.png)

